molecular formula C39H31N B12821164 N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B12821164
M. Wt: 513.7 g/mol
InChI Key: RFBWQYXSUGTSSH-UHFFFAOYSA-N
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Description

N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by its biphenyl and fluorenyl groups, which contribute to its stability and reactivity. It is commonly used in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its excellent hole-transporting capabilities .

Properties

Molecular Formula

C39H31N

Molecular Weight

513.7 g/mol

IUPAC Name

9,9-dimethyl-N,N-bis(4-phenylphenyl)fluoren-2-amine

InChI

InChI=1S/C39H31N/c1-39(2)37-16-10-9-15-35(37)36-26-25-34(27-38(36)39)40(32-21-17-30(18-22-32)28-11-5-3-6-12-28)33-23-19-31(20-24-33)29-13-7-4-8-14-29/h3-27H,1-2H3

InChI Key

RFBWQYXSUGTSSH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of Biphenyl Derivative: The biphenyl derivative is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid.

    Introduction of Fluorenyl Group: The fluorenyl group is introduced via a Friedel-Crafts acylation reaction, where the biphenyl derivative reacts with a fluorenyl ketone in the presence of a Lewis acid catalyst.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety. Techniques such as continuous flow chemistry and automated synthesis are commonly used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine primarily involves its role as a hole-transporting material. The compound facilitates the movement of positive charge carriers (holes) through the organic layers of electronic devices. This is achieved through its conjugated structure, which allows for efficient charge delocalization and transport. The molecular targets include the active layers of OLEDs and photovoltaic cells, where the compound interacts with other materials to enhance charge mobility and device efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Di([1,1’-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine stands out due to its unique combination of biphenyl and fluorenyl groups, which provide enhanced stability and charge transport properties. Its structural features contribute to its superior performance in electronic devices compared to other similar compounds .

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